molecular formula C12H17N3O3 B2454141 1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine CAS No. 1034617-86-1

1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine

Cat. No.: B2454141
CAS No.: 1034617-86-1
M. Wt: 251.286
InChI Key: XHYHNDLFYCMLQK-UHFFFAOYSA-N
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Description

1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine (CAS 1034617-86-1) is a chemical compound with the molecular formula C12H17N3O3 and a molecular weight of 251.29 g/mol . This chemical serves as a valuable synthetic intermediate and building block in organic chemistry and pharmaceutical research . Compounds featuring the N-methylpiperazine moiety, like this one, are frequently explored in medicinal chemistry for their potential biological activities and are key subunits in the synthesis of more complex molecules . For instance, structurally similar aniline derivatives are used as key intermediates in the synthesis of targeted therapeutic agents . This product is intended for research and development use in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions, referring to the Safety Data Sheet (SDS) before use. It is recommended to store away from oxidizing agents in a tightly closed container, placed in a cool, dry, and well-ventilated area .

Properties

IUPAC Name

1-(4-methoxy-3-nitrophenyl)-4-methylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3/c1-13-5-7-14(8-6-13)10-3-4-12(18-2)11(9-10)15(16)17/h3-4,9H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHYHNDLFYCMLQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC(=C(C=C2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine typically involves the nitration of 4-methoxyacetophenone to produce 4-methoxy-3-nitroacetophenone . This intermediate is then reacted with 4-methylpiperazine under specific conditions to yield the target compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve continuous-flow processes to ensure high yield and purity. These methods are designed to optimize reaction conditions, minimize waste, and enhance safety .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products:

  • Reduction of the nitro group yields 1-(4-amino-3-methoxyphenyl)-4-methylpiperazine.
  • Substitution reactions can yield various derivatives depending on the substituent introduced.

Scientific Research Applications

1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including its effects on neurotransmitter systems.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • 4-Methoxy-3-nitroacetophenone
  • 1-(4-Methoxyphenyl)-4-methylpiperazine
  • 1-(3-Nitrophenyl)-4-methylpiperazine

Uniqueness: 1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine is unique due to the presence of both a methoxy and a nitro group on the phenyl ring, which imparts distinct chemical and biological properties. This combination of functional groups allows for diverse chemical reactivity and potential biological activity .

Biological Activity

1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound consists of a piperazine ring substituted with a 4-methoxy-3-nitrophenyl group. The presence of these functional groups contributes to its reactivity and interaction with biological targets. The methoxy group enhances lipophilicity, potentially improving membrane permeability, while the nitro group may participate in redox reactions.

This compound exhibits its biological effects primarily through interactions with various enzymes and receptors:

  • Enzyme Inhibition : It has been reported to inhibit human carbonic anhydrase isoforms I and II, with inhibition constants (Ki) of approximately 484.02 nM and 526.30 nM, respectively. This inhibition suggests potential applications in treating conditions like glaucoma and epilepsy, where modulation of carbonic anhydrase activity is beneficial.
  • Neurotransmitter Interaction : The compound's structure allows it to interact with neurotransmitter systems, which is crucial for developing treatments for neurological disorders. Piperazine derivatives are known for their ability to influence serotonin and dopamine receptors, potentially leading to antidepressant or antipsychotic effects.

Biological Activities

The compound has demonstrated a range of biological activities:

  • Antimicrobial Properties : Studies suggest that piperazine derivatives can exhibit antimicrobial effects, which may be attributed to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
  • Anticancer Activity : Preliminary research indicates that compounds similar to this compound can inhibit the growth of various cancer cell lines. For instance, piperazine-based compounds have shown promise against KARPAS-299 cell lines .
  • Cholinesterase Inhibition : The compound may also possess cholinesterase inhibitory activity, which is significant for treating Alzheimer's disease. Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are crucial for enhancing cholinergic neurotransmission in neurodegenerative conditions .

Table 1: Summary of Biological Activities

Activity TypeMechanism/TargetReference
Carbonic Anhydrase InhibitionKi = 484.02 nM (isoform I)
Antimicrobial ActivityDisruption of bacterial membranes
Anticancer ActivityInhibition in KARPAS-299 cell lines
Cholinesterase InhibitionAChE and BChE inhibition

Case Study: Anticancer Activity

In a study evaluating the anticancer properties of piperazine derivatives, this compound was tested against several cancer cell lines. Results indicated significant cytotoxicity with IC50 values suggesting effective concentrations for therapeutic use. The study highlighted the compound's potential as a lead structure for further development into anticancer agents .

Q & A

Q. What are the common synthetic routes for 1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine?

Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. Key steps include:

  • Microwave-assisted alkylation : Heating precursors (e.g., 4-methoxy-3-nitrobenzene derivatives and 4-methylpiperazine) under microwave conditions (e.g., 280°C) to accelerate reaction kinetics and improve yields .
  • Catalytic coupling : Using palladium or nickel catalysts in anhydrous solvents (e.g., DMSO or CH₂Cl₂) for regioselective coupling of aromatic nitro groups with piperazine .
  • Purification : Post-synthetic purification via recrystallization (methanol) or HPLC to isolate the target compound .

Q. Table 1: Comparison of Synthetic Methods

MethodConditionsYieldKey Reference
Microwave alkylation280°C, DMSO65–75%
Catalytic couplingPd(OAc)₂, CH₂Cl₂50–60%
Thermal alkylationReflux, EtOH40–55%

Q. How is this compound structurally characterized?

Methodological Answer:

  • X-ray crystallography : Resolve crystal packing and confirm stereochemistry using SHELX software for refinement .
  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy at δ 3.8 ppm, nitro group via NOESY correlations) .
  • Mass spectrometry : High-resolution MS validates molecular weight (expected ~291.3 g/mol) and fragmentation patterns .

Q. What are typical impurities in synthesis, and how are they mitigated?

Methodological Answer: Common impurities include:

  • Unreacted nitro precursors : Detected via TLC; removed by column chromatography .
  • Byproducts from incomplete alkylation : Addressed using excess 4-methylpiperazine (1.5 eq.) and prolonged reaction times .
  • Oxidative byproducts : Minimized by inert atmosphere (N₂/Ar) during synthesis .

Advanced Research Questions

Q. How can synthetic protocols be optimized for higher yields?

Methodological Answer:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of piperazine .
  • Catalyst screening : Test Pd vs. Ni catalysts for coupling efficiency; Pd(OAc)₂ shows higher turnover .
  • Reaction monitoring : Use in-situ IR or LC-MS to track intermediate formation and adjust conditions dynamically .

Q. What computational approaches predict the compound’s bioactivity?

Methodological Answer:

  • Docking studies : Model interactions with biological targets (e.g., serotonin receptors) using Schrödinger Suite or AutoDock .
  • DFT calculations : Analyze electron distribution (e.g., nitro group’s electron-withdrawing effects) to predict reactivity .
  • MD simulations : Assess stability of ligand-target complexes in physiological conditions .

Q. How can contradictions in bioactivity data be resolved?

Methodological Answer:

  • Dose-response profiling : Validate activity across multiple concentrations (e.g., IC₅₀ shifts due to assay sensitivity) .
  • Structural analogs : Compare with derivatives (e.g., 1-(4-Bromo-2-chlorophenyl)-4-methylpiperazine) to isolate substituent effects .
  • Orthogonal assays : Confirm antimicrobial activity via both MIC (broth dilution) and disk diffusion methods .

Q. Table 2: Structural Analogs and Observed Activities

AnalogSubstituentsKey Activity
1-(4-Methoxybenzoyl)piperazineMethoxybenzoylAntidepressant (in vitro)
4-(Nitrophenyl)piperazineNitrophenylAntimicrobial
1-(4-Bromo-2-chlorophenyl)-4-methylpiperazineHalogenated arylAntitumor

Q. What are the stability considerations for long-term storage?

Methodological Answer:

  • Light sensitivity : Store in amber vials at -20°C to prevent nitro group degradation .
  • Moisture control : Use desiccants (silica gel) to avoid hydrolysis of the methoxy group .
  • Periodic HPLC analysis : Monitor purity every 6 months; repurify if degradation exceeds 5% .

Q. How are regioselectivity challenges addressed in derivatives?

Methodological Answer:

  • Directing groups : Introduce temporary protecting groups (e.g., Boc on piperazine) to control nitro/methoxy positioning .
  • Meta-directing effects : Leverage nitro groups’ electronic effects to guide substitutions .

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